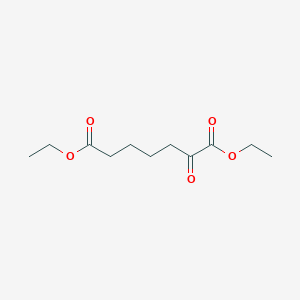

Diethyl 2-oxoheptane-1,7-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 2-oxoheptane-1,7-dicarboxylate is an organic compound with the molecular formula C11H18O5. It is a yellow oil that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Diethyl 2-oxoheptane-1,7-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 2-oxoheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature and pressure are crucial for achieving high efficiency and product purity .

化学反应分析

Types of Reactions

Diethyl 2-oxoheptane-1,7-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 2-oxoheptanedioic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diethyl 2-hydroxyheptane-1,7-dicarboxylate.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Diethyl 2-oxoheptanedioic acid.

Reduction: Diethyl 2-hydroxyheptane-1,7-dicarboxylate.

Substitution: Various esters and amides depending on the nucleophile used.

科学研究应用

Organic Synthesis

Diethyl 2-oxoheptane-1,7-dicarboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Converts to diethyl 2-oxoheptanedioic acid.

- Reduction : Forms diethyl 2-hydroxyheptane-1,7-dicarboxylate.

- Substitution Reactions : The ester groups can undergo nucleophilic substitution to yield different derivatives .

Enzyme Inhibition Studies

The compound functions as a competitive inhibitor for several enzymes:

- Lumazine Synthase : It inhibits lumazine synthase, which is crucial in riboflavin metabolism in bacteria. This inhibition can lead to decreased lumazine levels and potentially cell death .

- Carboxyalkyl Enzymes : It also inhibits carboxyalkyl enzymes in bacteria like Escherichia coli, affecting acetate production from carbon dioxide and bicarbonate ions .

Pharmaceutical Development

Research has indicated that this compound may have applications in drug development due to its ability to modify metabolic pathways and enzyme activities. Its role as an intermediate can facilitate the synthesis of bioactive compounds with therapeutic potential .

Case Studies

作用机制

The mechanism of action of diethyl 2-oxoheptane-1,7-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The ketone group can also be involved in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Similar Compounds

- Diethyl 2-oxopentane-1,5-dicarboxylate

- Diethyl 2-oxobutane-1,4-dicarboxylate

- Diethyl 2-oxohexane-1,6-dicarboxylate

Uniqueness

Diethyl 2-oxoheptane-1,7-dicarboxylate is unique due to its longer carbon chain and the presence of two ester groups and a ketone group. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds .

生物活性

Diethyl 2-oxoheptane-1,7-dicarboxylate (DEK) is an organic compound with the molecular formula C11H18O5. It is characterized by its yellow oil appearance and is utilized in various chemical reactions, particularly in organic synthesis and biological studies. This article explores the biological activity of DEK, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound undergoes several important chemical reactions:

- Oxidation : Converts DEK into diethyl 2-oxoheptanedioic acid.

- Reduction : The ketone group can be reduced to form diethyl 2-hydroxyheptane-1,7-dicarboxylate.

- Substitution : The ester groups can participate in nucleophilic substitution reactions, leading to various derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of DEK is attributed to its structural components:

- Ester Hydrolysis : The ester groups can hydrolyze to yield carboxylic acids that may interact with biological targets.

- Redox Reactions : The ketone group plays a significant role in redox chemistry, influencing the compound's reactivity with enzymes and other biomolecules.

Research indicates that DEK may interact with metabolic pathways, potentially influencing enzyme-catalyzed reactions.

Biological Applications

This compound has been investigated for various biological applications:

- Enzyme Studies : DEK serves as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the understanding of metabolic pathways.

- Pharmaceutical Development : Its structural properties make it a candidate for developing new pharmaceuticals, particularly those targeting metabolic disorders.

- Polymer Chemistry : DEK is utilized in synthesizing polymers and resins due to its chemical reactivity.

Case Study 1: Enzyme Interaction

A study explored the interaction of DEK with specific enzymes involved in metabolic pathways. Results indicated that DEK could act as a competitive inhibitor for certain enzymes, thereby modulating their activity. This finding suggests potential therapeutic applications in conditions where enzyme regulation is critical.

Case Study 2: Drug Development

In a recent investigation, DEK was evaluated as a precursor in synthesizing novel therapeutic agents. The study demonstrated that derivatives of DEK exhibited enhanced bioactivity compared to the parent compound. These findings highlight the potential of DEK as a building block in pharmaceutical chemistry .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| This compound (DEK) | Enzyme inhibition; substrate for synthesis | Drug development; metabolic studies |

| Diethyl Malonate | Enzyme inhibition; building block | Organic synthesis; medicinal chemistry |

| Diethyl Succinate | Moderate enzyme inhibition | Industrial applications; polymer chemistry |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl 2-oxoheptane-1,7-dicarboxylate?

- Methodological Answer : The compound can be synthesized via esterification of dicarboxylic acid precursors or Claisen-type condensation of appropriate carbonyl-containing intermediates. For example, analogous dicarboxylate esters are synthesized using alkylation or nucleophilic substitution under anhydrous conditions with catalysts like DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) . Key steps include:

- Dissolving the starting material in a polar aprotic solvent (e.g., DMF or THF).

- Stepwise addition of alkyl halides or electrophilic reagents.

- Purification via silica gel chromatography or recrystallization.

- Validation : Monitor reaction progress using TLC or NMR spectroscopy. Ensure purity (>95%) via HPLC or elemental analysis .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer :

Data Collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 150 K) to minimize thermal motion .

Structure Solution : Employ direct methods (SHELXS-97) for initial phase determination .

Refinement : Apply full-matrix least-squares refinement (SHELXL-97) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps .

Validation : Check R-factor convergence (target: R1<0.05) and ensure data-to-parameter ratios >15:1 to avoid overfitting .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-optimize computational models (e.g., DFT at the B3LYP/6-311+G(d,p) level) with solvent effects included. Compare predicted 13C/1H NMR shifts with experimental data .

- Step 2 : If contradictions persist, verify sample purity via X-ray crystallography to rule out polymorphic or stereochemical anomalies .

- Step 3 : For IR spectral mismatches, re-examine experimental conditions (e.g., solvent interactions or keto-enol tautomerism) using variable-temperature NMR .

Q. What experimental strategies elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to identify rate-determining steps (e.g., proton transfer in enolate formation) .

- Trapping Intermediates : Quench reactions at low temperatures (-78°C) and characterize transient species via cryogenic NMR or mass spectrometry .

- Computational Modeling : Map potential energy surfaces (Gaussian 16) to identify transition states and compare activation barriers with experimental rates .

Q. How should researchers design experiments to analyze steric or electronic effects in derivatives of this compound?

- Methodological Answer :

- Steric Analysis : Synthesize analogs with bulky substituents (e.g., tert-butyl groups) and compare reaction rates in nucleophilic acyl substitutions. Monitor steric hindrance via X-ray crystallography (e.g., dihedral angle deviations >10° indicate strain) .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) and study changes in pKa using UV-Vis titration. Correlate with Hammett parameters .

Q. Safety and Handling in Academic Research

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps due to volatile solvents (e.g., diethyl ether, THF).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact with esters, which may cause irritation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated waste separately .

属性

IUPAC Name |

diethyl 2-oxoheptanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKMXFSQQZYBEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。